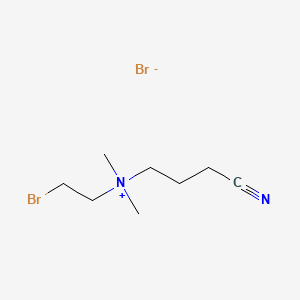
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is a quaternary ammonium compound that features both a bromoethyl and a cyanopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide typically involves the reaction of 3-cyanopropylamine with 2-bromoethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-cyanopropylamine+2-bromoethyl bromide→(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethylamine derivatives.
Oxidation: Products may include carboxylic acids or other oxidized forms.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Scientific Research Applications
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyanopropyl group can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromoethyl)trimethylammonium bromide
- (2-Bromoethyl)triphenylphosphonium bromide
- (2-Bromoethyl)ethylammonium bromide
Uniqueness
(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is unique due to the presence of both a bromoethyl and a cyanopropyl group This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
93263-15-1 |
|---|---|
Molecular Formula |
C8H16Br2N2 |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-bromoethyl-(3-cyanopropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H16BrN2.BrH/c1-11(2,8-5-9)7-4-3-6-10;/h3-5,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XUQWXCHEHKSAPL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCC#N)CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















